REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([C:11]#[N:12])=[CH:7][N:6]=1)=[O:4].[OH-].[Na+].Cl>C(O)C>[C:11]([C:8]1[CH:9]=[CH:10][C:5]([C:3]([OH:4])=[O:2])=[N:6][CH:7]=1)#[N:12] |f:1.2|
|
Name
|
|
Quantity
|
920 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NC=C(C=C1)C#N
|
Name
|
|
Quantity
|
2.26 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5.2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
The drying agent was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=CC(=NC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 800 mg | |
YIELD: CALCULATEDPERCENTYIELD | 95.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |